Ertapenem sodium

Pharmacokinetics Once-daily dosing OPAT

Ertapenem sodium is the only carbapenem with a 4-hour half-life enabling once-daily OPAT dosing, reducing hospital stays and costs. Unlike meropenem/imipenem, it spares Pseudomonas coverage, making it the preferred carbapenem for ESBL infections without Pseudomonas risk—aligning with stewardship guidelines. With 99.1% anaerobic coverage at 4 μg/mL, it replaces ceftriaxone+metronidazole regimens. Procure for OPAT programs and ESBL-endemic settings.

Molecular Formula C22H25N3NaO7S
Molecular Weight 498.5 g/mol
Cat. No. B8713771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErtapenem sodium
Molecular FormulaC22H25N3NaO7S
Molecular Weight498.5 g/mol
Structural Identifiers
SMILESCC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)O)C(C)O.[Na]
InChIInChI=1S/C22H25N3O7S.Na/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30;/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32);/t9-,10-,13+,14+,15-,16-;/m1./s1
InChIKeyOBWHPSQEAHSXMM-HRXMHBOMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ertapenem Sodium: Procurement Profile of a Once-Daily Carbapenem for ESBL-Producing Enterobacteriaceae


Ertapenem sodium is a parenteral carbapenem antibiotic (1β-methylcarbapenem) with a plasma elimination half-life of approximately 4 hours in healthy adults, substantially longer than the ~1-hour half-life of imipenem and meropenem, enabling once-daily dosing of 1 g intravenously or intramuscularly [1][2]. Its spectrum includes most Enterobacteriaceae (including ESBL-producers), anaerobes including Bacteroides fragilis group, and streptococci, but notably excludes Pseudomonas aeruginosa, Acinetobacter species, and enterococci [2][3]. Protein binding is concentration-dependent: approximately 94% at concentrations below 100 mg/L, decreasing to approximately 85% at 300 mg/L, with excretion largely renal (approximately 80% of dose, with about 40% as unchanged drug) [1][2].

Why Carbapenem Substitution Is Not Clinically Interchangeable: Ertapenem Sodium Selection Criteria


Carbapenems are not a homogeneous class for substitution purposes. Ertapenem sodium differs from meropenem and imipenem-cilastatin in three procurement-relevant dimensions: (1) elimination half-life (~4 hours versus ~1 hour), which determines dosing frequency and impacts outpatient parenteral antimicrobial therapy (OPAT) logistics [1]; (2) spectrum gap—ertapenem lacks clinically useful activity against Pseudomonas aeruginosa and Acinetobacter spp., a deliberate design feature that reduces selection pressure for carbapenem-resistant non-fermenters in settings where these pathogens are not suspected [2]; and (3) protein binding and tissue distribution profile, which influences free drug concentrations at infection sites [1]. Conversely, ertapenem demonstrates superior or equivalent in vitro potency against many anaerobes and ESBL-producing Enterobacteriaceae compared to other carbapenems [3]. Substituting ertapenem for meropenem empirically risks inadequate coverage of Pseudomonas; substituting meropenem for ertapenem unnecessarily broadens spectrum, increases acquisition cost, and may accelerate resistance [2].

Ertapenem Sodium Quantitative Comparative Evidence Guide: Head-to-Head Data for Procurement Decisions


Ertapenem Elimination Half-Life: 4 Hours Versus 1 Hour for Imipenem and Meropenem

Ertapenem exhibits an elimination half-life (t½) of approximately 4 hours following a 1 g intravenous infusion in healthy volunteers, compared with approximately 1 hour for both imipenem (administered with cilastatin) and meropenem [1]. This four-fold longer half-life enables once-daily dosing of ertapenem (1 g q24h), whereas imipenem and meropenem require dosing every 6 to 8 hours for serious infections [2]. The extended half-life is attributed to extensive and concentration-dependent plasma protein binding (94% at <100 mg/L, decreasing to 85% at 300 mg/L), which limits glomerular filtration and serves as a reversible drug reservoir [1].

Pharmacokinetics Once-daily dosing OPAT

Ertapenem Anaerobic Coverage: 99.1% of Clinical Isolates Inhibited at 4 μg/mL

In a broth microdilution study of 556 clinically significant anaerobic isolates, ertapenem inhibited 99.1% of all anaerobes at 4 μg/mL, with a mode MIC of 0.12 μg/mL [1]. Activity was comparable to imipenem, meropenem, and metronidazole [1]. Against the B. fragilis group specifically, ertapenem demonstrated an MIC90 of 2 μg/mL (range ≤0.06 to 4 μg/mL), equivalent to the activity of imipenem and meropenem [2]. Resistance among B. fragilis group isolates was <1% (5/556 isolates showed MIC ≥8 μg/mL) [1].

Anaerobes Bacteroides fragilis Intra-abdominal infections

Ertapenem Clinical Equivalence to Ceftriaxone Plus Metronidazole: 96.6% vs 96.7% Cure Rates

In a randomized, open-label trial of adult patients with complicated intra-abdominal infections requiring surgery, ertapenem 1 g once daily demonstrated clinical response rates at test-of-cure (2 weeks post-therapy) of 96.6% (143/148), compared with 96.7% (146/151) for ceftriaxone 2 g daily plus metronidazole 30 mg/kg/day [1]. Escherichia coli was the most common pathogen, isolated in 52% of cases in both treatment arms [1]. The frequencies of drug-related adverse events were comparable between arms; serious drug-related adverse events occurred in 1.8% (4/148) of ertapenem recipients versus 0.4% (1/151) of comparator recipients [1].

Complicated intra-abdominal infection Clinical trial Monotherapy

Ertapenem Activity Against ESBL-Producing Escherichia coli: 99% Susceptibility

In a tertiary care pediatric hospital study, 99% of ESBL-producing Escherichia coli isolates were susceptible to ertapenem, compared with 99.5% to imipenem and 100% to meropenem [1]. Among ESBL-producing Klebsiella species, susceptibility rates were similarly high across all carbapenems tested [1]. A separate study of ESBL-producing clinical isolates reported 100% susceptibility to ertapenem and 100% to imipenem among the same isolates [2]. The MIC90 of ertapenem for ESBL-producing klebsiellas was 0.06 μg/mL, compared with 0.5 μg/mL for imipenem [3].

ESBL Escherichia coli Klebsiella pneumoniae Surveillance

Ertapenem Pseudomonas aeruginosa Penetration: 72-Fold Slower PBP Access Versus Imipenem

Using a whole-cell covalent binding assay in intact Pseudomonas aeruginosa PAO1, the rate of net influx and penicillin-binding protein (PBP) access for ertapenem was 72-fold slower than for imipenem [1]. Imipenem yielded 1.5 ± 0.11 log10 bacterial killing at 1 hour, compared with <0.5 log10 killing for ertapenem and all other β-lactams tested [1]. While ertapenem bound extensively to all PBPs in lysed bacterial cells, binding was substantially attenuated in intact cells due to poor outer membrane penetration [1]. This mechanistic finding confirms the well-established clinical observation that P. aeruginosa and other non-fermenters are intrinsically resistant to ertapenem [2].

Pseudomonas aeruginosa Outer membrane penetration PBP binding Resistance

Ertapenem and Valproic Acid Interaction: 60-90% Increased Valproate Clearance

A meta-analysis of 13 pharmacokinetic studies and 15 case reports demonstrated that coadministration of carbapenem antibiotics, including ertapenem, with valproic acid (VPA) increases VPA clearance by approximately 60-90%, resulting in subtherapeutic VPA serum concentrations and breakthrough seizures [1]. This interaction occurs across all carbapenems (ertapenem, meropenem, imipenem) and is class-wide rather than compound-specific [1][2]. VPA levels typically begin to rise only after carbapenem discontinuation, and the interaction is considered clinically significant enough to warrant avoidance of concurrent use [2].

Drug-drug interaction Valproic acid Seizure Pharmacokinetics

Ertapenem Sodium Procurement-Focused Application Scenarios


Outpatient Parenteral Antimicrobial Therapy (OPAT) Programs

The 4-hour half-life enabling once-daily dosing [1] makes ertapenem the only carbapenem suitable for routine OPAT administration. This reduces hospital length of stay and associated costs while maintaining carbapenem-class efficacy against ESBL-producing Enterobacteriaceae [2]. Procurement for OPAT programs should prioritize ertapenem over meropenem or imipenem-cilastatin, which require multiple daily infusions and are logistically impractical for home-based care.

Complicated Intra-Abdominal Infection Empiric Monotherapy

With clinical equivalence to ceftriaxone plus metronidazole (96.6% vs 96.7% cure rates) [1] and 99.1% anaerobic coverage at 4 μg/mL [2], ertapenem provides single-agent coverage for complicated intra-abdominal infections. This eliminates the need for two-drug regimens, reducing pharmacy compounding, nursing administration time, and the risk of metronidazole-related adverse effects or drug interactions.

Antimicrobial Stewardship: Carbapenem-Sparing for Pseudomonas Coverage

The 72-fold slower PBP access in Pseudomonas aeruginosa compared with imipenem [1] confirms ertapenem's lack of anti-pseudomonal activity. For institutions implementing carbapenem stewardship, ertapenem should be the preferred carbapenem for ESBL-producing Enterobacteriaceae infections without Pseudomonas risk factors, reserving meropenem and imipenem for documented or suspected Pseudomonas infections [2].

ESBL-Producing Enterobacteriaceae Targeted Therapy

With 99% susceptibility of ESBL-producing E. coli to ertapenem [1], this agent provides reliable carbapenem-class activity against these high-priority pathogens. Procurement for facilities with high ESBL endemicity should include ertapenem as a narrower-spectrum alternative to broader carbapenems, aligning with IDSA guidance for definitive therapy of ESBL infections [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ertapenem sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.